tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C9H16IN3 |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H16IN3/c1-9(2,3)11-5-7-6-13(4)12-8(7)10/h6,11H,5H2,1-4H3 |
InChI Key |
XEPJBKBNAWJLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CN(N=C1I)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core. The introduction of the iodine atom can be achieved through iodination reactions using reagents such as iodine or N-iodosuccinimide. The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 3-position of the pyrazole ring acts as a good leaving group, enabling nucleophilic substitution. This reactivity is attributed to iodine’s high electrophilicity and the aromatic stability of the pyrazole ring post-substitution.
-
Mechanism : The iodine atom undergoes displacement by nucleophiles (e.g., alcohols, amines, or alkoxides) via an SN2 mechanism .
-
Example : Replacement of iodine with alkynyl groups via cross-coupling reactions (see Section 3).
-
Conditions : Typically performed in polar aprotic solvents (e.g., DMF or THF) under catalytic conditions (e.g., copper salts or palladium catalysts) .
Cross-Coupling Reactions
The compound’s iodide functionality makes it suitable for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.
-
Sonogashira Coupling : Reaction with terminal alkynes in the presence of palladium catalysts (e.g., PdCl₂) and copper iodide. This replaces the iodine with an alkyne group, forming C–C bonds .
-
Suzuki Coupling : Displacement of iodine by aryl or vinyl boronic acids using palladium catalysts.
Amination and Derivatization
The secondary amine group in the compound can undergo further derivatization, such as acylation or alkylation.
-
Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) to form amides.
-
Alkylation : Reaction with alkyl halides to form N-alkylated derivatives.
Reduction and Oxidation
While less common, the amine group can participate in redox reactions under specific conditions.
-
Oxidation : Conversion of the amine to an imine or nitroxide using oxidizing agents (e.g., hydrogen peroxide).
-
Reduction : Reduction of imine intermediates (if present) to primary amines using sodium borohydride .
Comparison of Reactivity with Similar Compounds
Scientific Research Applications
tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in substituent positions, alkyl/aryl groups, and functional moieties. Below is a comparative analysis:
Key Differences in Physicochemical Properties
Ethyl-substituted analogs (e.g., ) exhibit lower lipophilicity (LogP ~2.8 vs. tert-butyl’s ~3.5), improving aqueous solubility .
Electronic Effects :
- The 3-iodo substituent in the target compound enhances electrophilicity at position 4, enabling Suzuki-Miyaura cross-coupling reactions. This contrasts with 4-iodo derivatives (e.g., ), where iodine’s position directs reactivity to position 3 .
- Chloropyrimidine-containing analogs (e.g., ) leverage electron-withdrawing effects for heterocyclic interactions in kinase binding pockets.
Biological Activity: tert-Butyl groups are associated with improved metabolic stability in kinase inhibitors (e.g., ), whereas methoxybenzyl derivatives (e.g., ) may enhance blood-brain barrier penetration via hydrogen bonding . Iodo-substituted pyrazoles (e.g., ) are precursors for radiopharmaceuticals, unlike non-halogenated analogs.
Q & A
Q. Critical factors affecting yield :
| Parameter | Impact |
|---|---|
| Solvent polarity | Higher polarity improves iodine reactivity but may reduce amine stability. |
| Temperature | Elevated temperatures accelerate substitution but risk tert-butyl group cleavage. |
| Catalyst (e.g., K₂CO₃) | Enhances nucleophilic substitution efficiency. |
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and tert-butyl group integration. The methyl group on pyrazole appears as a singlet (~δ 3.8 ppm), while the tert-butyl group shows a distinct singlet (~δ 1.3 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (expected [M+H]⁺ ≈ 335.1 g/mol) and isotopic patterns (iodine contributes a 127 m/z peak) .
- FT-IR : Detects N-H stretching (~3300 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
Common pitfalls : Overlapping signals in NMR due to similar substituents (e.g., methyl groups) require 2D-COSY or HSQC for resolution .
Advanced: How can computational methods aid in optimizing reaction pathways for this compound?
Answer:
- Reaction Path Search (RPS) : Quantum chemical calculations (e.g., DFT) predict energy barriers for iodine substitution and tert-butyl stability. ICReDD’s approach combines computational and experimental data to prioritize viable pathways .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, THF’s low dielectric constant may stabilize intermediates better than DMSO .
- Machine Learning (ML) : Train models on pyrazole reaction databases to predict optimal catalysts or solvent ratios .
Case Study : A 2024 study on analogous pyrazolo[3,4-d]pyrimidines used DFT to reduce reaction time by 40% by identifying a low-energy pathway .
Advanced: How should researchers address contradictions in spectral data during characterization?
Answer:
- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., tert-butyl-substituted pyrazoles in and ).
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled amines to resolve ambiguous signals .
- X-ray Crystallography : Resolve regiochemistry disputes (e.g., iodine vs. methyl positioning) .
Example : A 2019 correction notice highlighted typographical errors in spectral assignments, emphasizing the need for raw data re-evaluation .
Advanced: What strategies are effective for evaluating biological interactions of this compound?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., kinases) with immobilized ligands .
- Molecular Docking : Use AutoDock Vina to predict binding poses in silico, prioritizing residues near the iodine substituent for mutagenesis studies .
- MTT Assays : Test cytotoxicity in cell lines (e.g., HeLa) at varying concentrations (IC₅₀ determination) .
Structural analogs : Pyrazole-iodine derivatives show enhanced selectivity for ATP-binding pockets due to halogen bonding .
Advanced: How does this compound compare to its structural analogs in reactivity and bioactivity?
Answer:
Key Insight : The iodine atom in this compound offers unique halogen-bonding potential, which can be exploited in protein-ligand interaction studies .
Advanced: What methodologies are recommended for scaling up synthesis while maintaining purity?
Answer:
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic iodination steps .
- Chromatography-Free Purification : Use acid-base extraction (e.g., HCl/NaOH) to isolate the amine .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
